4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide
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Overview
Description
4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a 4-chloro group and a 2-oxo-1H-pyridin-3-yl moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-oxo-1H-pyridin-3-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamide derivatives .
Scientific Research Applications
4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar benzamide core but with different substituents, leading to distinct biological activities.
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in various medicinal chemistry applications.
Uniqueness
4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and oxo groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H9ClN2O2 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
4-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-5-3-8(4-6-9)11(16)15-10-2-1-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16) |
InChI Key |
QZZQVDHXEQENON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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